molecular formula C9H9NO B052802 (R)-(+)-1-Phenylethyl isocyanate CAS No. 33375-06-3

(R)-(+)-1-Phenylethyl isocyanate

Cat. No.: B052802
CAS No.: 33375-06-3
M. Wt: 147.17 g/mol
InChI Key: JJSCUXAFAJEQGB-MRVPVSSYSA-N
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Description

®-(+)-1-Phenylethyl isocyanate is an organic compound with the molecular formula C9H9NO. It is a chiral isocyanate, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

®-(+)-1-Phenylethyl isocyanate can be synthesized through several methods. One common method involves the reaction of ®-(+)-1-phenylethylamine with phosgene (COCl2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate:

(R)-(+)-1-Phenylethylamine+COCl2(R)-(+)-1-Phenylethyl isocyanate+2HCl\text{(R)-(+)-1-Phenylethylamine} + \text{COCl}_2 \rightarrow \text{(R)-(+)-1-Phenylethyl isocyanate} + 2 \text{HCl} (R)-(+)-1-Phenylethylamine+COCl2​→(R)-(+)-1-Phenylethyl isocyanate+2HCl

Due to the hazardous nature of phosgene, alternative methods using safer reagents like oxalyl chloride have been developed .

Industrial Production Methods

Industrial production of ®-(+)-1-Phenylethyl isocyanate typically involves large-scale phosgenation processes. These processes require stringent safety measures due to the toxicity of phosgene. The use of continuous flow reactors and advanced safety protocols helps mitigate the risks associated with phosgene handling .

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Phenylethyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-1-Phenylethyl isocyanate is unique due to its chiral nature, which makes it valuable in the synthesis of optically active compounds. Its reactivity and ability to form stable urethanes and ureas make it a versatile reagent in organic synthesis .

Properties

IUPAC Name

[(1R)-1-isocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCUXAFAJEQGB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33375-06-3
Record name (+)-α-Methylbenzyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33375-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name R-(+)-α-methylbenzyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of (R)-(+)-1-Phenylethyl isocyanate in analytical chemistry?

A1: this compound is primarily used as a chiral derivatizing agent for separating and analyzing enantiomers, particularly in gas chromatography and high-performance liquid chromatography [, , , ].

Q2: How does this compound facilitate enantiomeric separations?

A2: this compound reacts with chiral compounds containing amine or alcohol functional groups to form diastereomeric urea or carbamate derivatives, respectively. These diastereomers possess different physical and chemical properties, allowing for separation using chromatographic techniques [, , , ].

Q3: Can you provide specific examples of compounds successfully analyzed using this compound as a CDA?

A3: Research demonstrates the successful use of this compound for enantiomeric analysis of various compounds, including:

  • γ- and δ-lactones: This CDA enabled the separation of a series of C5-C12 γ-lactones and C6-C12 δ-lactones, which are naturally occurring constituents in fruits and vegetables [].
  • Ethambutol hydrochloride: The method helped determine meso-ethambutol hydrochloride, an impurity in the pharmaceutical compound ethambutol hydrochloride [].
  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL): This important metabolite of the tobacco-specific nitrosamine NNK was analyzed for its enantiomeric composition using this compound [].
  • 5,6-Dihydroxy-2-methyl-aminotetralin: The enantiomers of this metabolite of a potent dopamine agonist were resolved and quantified in biological fluids using a method involving this compound derivatization and HPLC [].
  • Salsoline- and 3′,4′-Dideoxynorlaudanosoline-1-carboxylic Acids: The optical isomers of these mammalian alkaloids were synthesized and characterized using this compound for diastereomeric urea formation [].

Q4: Are there any limitations to using this compound as a CDA?

A4: While effective, the use of this compound requires careful optimization of reaction conditions, including reaction time, temperature, and solvent choice, to ensure complete derivatization and prevent racemization of the target analyte [, ].

Q5: What are the advantages of using this compound over other chiral derivatizing agents?

A5: this compound offers several advantages, such as its commercial availability, ease of handling, and ability to form stable derivatives with good chromatographic properties. Furthermore, the derivatization reaction can be performed under relatively mild conditions, minimizing the risk of racemization or degradation of sensitive analytes [, ].

Q6: Has the use of this compound been explored in asymmetric synthesis?

A6: Yes, research demonstrates the successful application of this compound in asymmetric synthesis. One study utilized the compound for resolving 2-phenylindoline, a chiral auxiliary employed in the synthesis of iridoid derivatives, including the sex pheromone component of the hop aphid [].

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